3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enoic acid
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Overview
Description
3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enoic acid is an organic compound that features both a bromophenyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-pyridinecarboxaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with malonic acid in the presence of a base such as piperidine to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a scaffold for the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-(pyridin-3-yl)prop-2-enoic acid
- 3-(4-Fluorophenyl)-3-(pyridin-3-yl)prop-2-enoic acid
Uniqueness
3-(4-Bromophenyl)-3-(pyridin-3-yl)prop-2-enoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro- and fluoro- analogs.
Properties
CAS No. |
78730-07-1 |
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Molecular Formula |
C14H10BrNO2 |
Molecular Weight |
304.14 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C14H10BrNO2/c15-12-5-3-10(4-6-12)13(8-14(17)18)11-2-1-7-16-9-11/h1-9H,(H,17,18) |
InChI Key |
PWJNAUAOJDNTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=CC(=O)O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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